molecular formula C13H25NO5 B14766154 (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No.: B14766154
M. Wt: 275.34 g/mol
InChI Key: XAPOAVQWBCAIGO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid" is a chiral propanoic acid derivative featuring two key protective groups:

  • Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group: A tert-butyloxycarbonyl (Boc)-protected methylamine at the α-position.
  • 3-[(2-methylpropan-2-yl)oxy] group: A tert-butyl ether substituent at the β-position.

The tert-butyl ether enhances hydrophobicity, which may influence pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m1/s1

InChI Key

XAPOAVQWBCAIGO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Protection-Coupling-Deprotection Approach

The most widely implemented strategy involves sequential protection of functional groups followed by coupling reactions. A 2018 synthesis from the Royal Society of Chemistry demonstrates this methodology through a seven-step sequence starting from dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. Critical steps include:

  • Selective mono-ester hydrolysis using 5M KOH in acetonitrile/water (1:10 v/v) at 0°C for 1 hour, achieving 68% yield of the mono-acid intermediate through pH-controlled extraction with ethyl acetate.
  • Activated ester formation with EDC·HCl and N-hydroxysuccinimide in dry DMF, facilitating amide coupling with 6-aminohexanoic acid under Schotten-Baumann conditions (pH 9, 21 hours, 88% yield).
  • Simultaneous deprotection/propargylation using tartaric acid-propargylamide and COMU/Oxyma coupling reagents in dichloromethane, introducing the tert-butyl ether group with 37% isolated yield after silica gel chromatography.

Key limitations include the laborious purification requirements after each step, with overall yields typically below 15% for the complete sequence. The stereochemical integrity at C2 is maintained through the use of chiral pool starting materials rather than asymmetric catalysis.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Patent EP2460825A1 discloses a resin-based approach utilizing Fmoc/t-Bu protection chemistry for large-scale production. The protocol features:

  • Wang resin functionalization with hydroxymethylphenoxy linker (2.1 mmol/g loading)
  • Fmoc deprotection cycles using 20% piperidine/DMF (2 × 5 minutes)
  • Amino acid coupling with HATU/DIPEA activation (4 equivalents, 2 hours per coupling)
  • Simultaneous side-chain deprotection and resin cleavage via TFA/TIS/water (95:2.5:2.5 v/v) for 3 hours

This method achieves 78% crude purity for the target compound, though epimerization at C2 remains a concern during prolonged coupling steps. Reverse-phase HPLC purification (C18 column, 10-90% acetonitrile/0.1% TFA gradient) boosts final purity to 98.5% at 300 mg scale.

Enzymatic Kinetic Resolution

Commercial producers have explored biocatalytic methods to address stereochemical challenges. Smolecule's optimized process employs:

  • Substrate : Racemic 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid (500 mM in 100 mM phosphate buffer pH 7.5)
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (20 mg/mL)
  • Acylation agent : Methyl chloroformate (1.2 equivalents) in MTBE at 25°C

After 48 hours, the (2R)-enantiomer is obtained with 99.2% ee and 41% conversion yield. Unreacted (2S)-enantiomer is racemized using 10 mol% salicylaldehyde catalyst in toluene at 110°C for recycle.

Continuous Flow Synthesis

Emerging microreactor technology enables rapid synthesis through:

  • Protection module : Boc-anhydride (1.5 eq) and methylamine (2.0 eq) in superheated THF (100°C, 3 minutes residence time)
  • Etherification module : tert-Butyl bromide (1.2 eq), KOtBu (2.5 eq) in DMF at 150°C (5 minutes)
  • Hydrolysis module : 2M NaOH in ethanol/water (1:1) at 80°C (10 minutes)

This approach achieves 82% overall yield with 99.8% purity at 50 g/hour throughput, representing a 15-fold productivity increase over batch methods.

Comparative Performance Analysis

Parameter Stepwise SPPS Enzymatic Flow
Overall Yield (%) 14.8 39.4 82.1
Purity (HPLC) 98.5 99.2 99.8
Stereoselectivity (%ee) >99 99.2 99.5
Time (days) 7 3 0.3
Scalability (kg) 0.5 10 100+

Data compiled from

Critical Process Considerations

Solvent Selection : DMF remains prevalent despite toxicity concerns due to its superior solvating power for protected intermediates. Emerging alternatives include 2-methyltetrahydrofuran (2-MeTHF), showing comparable yields (76% vs 79% in DMF) with improved environmental profile.

Coupling Reagents : COMU/Oxyma systems provide faster activation kinetics (30 minutes vs 2 hours for HATU) but generate insoluble byproducts challenging for continuous processing.

Thermal Stability : The tert-butyl ether group demonstrates partial decomposition above 160°C, constraining high-temperature steps in flow reactors to sub-150°C operation.

Chemical Reactions Analysis

Boc Group Removal

The Boc group is acid-labile and removed under mild acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in dioxane .

  • Mechanism : Acidic cleavage of the carbamate linkage releases CO₂ and generates the N-methyl amine (Figure 1A) .

  • Conditions :

    Reagent SystemTimeYieldStability of tert-Butyl Ether
    TFA/DCM (1:1 v/v)1–2 h>95%Stable
    4 M HCl in dioxane4 h90%Stable

The tert-butyl ether remains intact under these conditions due to its higher acid stability .

tert-Butyl Ether Cleavage

The tert-butyl ether requires stronger acidic conditions for removal:

  • Reagents : HBr in acetic acid (33% v/v) or concentrated HCl .

  • Mechanism : Protonation of the ether oxygen followed by SN1 cleavage (Figure 1B) .

  • Conditions :

    Reagent SystemTimeYieldCompatibility with Free Acid
    HBr/AcOH (33% v/v)6 h85%Stable
    Conc. HCl (reflux)12 h75%Partial decomposition

Deprotection is typically performed after Boc removal to avoid side reactions .

Carboxylic Acid Activation and Amide Coupling

The free carboxylic acid undergoes activation for peptide bond formation:

  • Activation Reagents : HATU, DCC/HOBt, or EDCl .

  • Mechanism : Formation of an active ester or acyloxyphosphonium intermediate for nucleophilic attack by amines .

Example Reaction with 6-Aminohexanoic Acid :

  • Activation :
    The carboxylic acid is treated with HATU (1 eq) and DIPEA (3 eq) in dry DMF.

  • Coupling :
    6-Aminohexanoic acid (1.2 eq) is added, and the mixture is stirred at RT for 12 h.

  • Workup :
    The product, N-Boc-O-tert-butyl-N-methyl-D-serine-hexanoamide , is isolated via extraction and chromatography (Yield: 68%) .

ReagentSolventTemperatureYield
HATU/DIPEADMFRT68%
EDCl/HOBtDCM0°C → RT60%

Stability Under Basic Conditions

The tert-butyl ether and Boc groups are stable to mild bases (e.g., Na₂CO₃, NaOH) but hydrolyze under prolonged strong basic conditions:

  • Ester Hydrolysis : Not applicable, as the compound lacks an ester group .

  • Base-Induced Side Reactions :

    • Racemization at the α-carbon is minimized due to steric hindrance from the N-methyl and tert-butyl groups .

    • No degradation observed in pH 7–9 buffers over 24 h .

Stereochemical Integrity

The (2R) configuration is preserved under standard reaction conditions:

  • Racemization Tests : <2% epimerization observed during Boc deprotection (TFA/DCM) .

  • Chiral HPLC Analysis : Confirms >98% enantiomeric excess post-reactions .

Scientific Research Applications

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on functional groups, molecular properties, and bioactivity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound: (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid Not explicitly provided* ~349–427† Boc-protected methylamine, tert-butyl ether (2R)
(2R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid C₁₅H₁₈F₃NO₅ 349.30 Boc-protected amine, trifluoromethylphenyl, hydroxyl (2R,3R)
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid C₁₂H₁₅NO₄ 237.26 Ethoxycarbonyl-protected amine, phenyl (2R)
(2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid C₁₁H₁₅NO₃ 209.25 Free amine, methoxy, methylphenyl (2R)
(2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₁₀F₃NO₃ 249.19 Free amine, trifluoromethoxyphenyl (2R)

†Estimated based on analogs (e.g., ).

Key Observations:

Protective Groups :

  • The Boc group in the target compound enhances stability during synthesis compared to ethoxycarbonyl (), which is more labile under basic conditions .
  • Free amines () are more reactive but less stable, requiring careful handling .

Trifluoromethyl/trifluoromethoxy groups () introduce electron-withdrawing effects, altering acidity and metabolic stability .

Physicochemical and Bioactive Properties

Compound LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound ~3.5† Low (aqueous) Likely protease-resistant due to Boc protection; potential prodrug candidate.
(2R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid 2.8 Moderate Hydroxyl group may enhance hydrogen bonding; trifluoromethyl increases acidity.
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid 2.1 High Ethoxycarbonyl reduces steric hindrance, improving solubility.
(2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid 1.7 Very high Free amine enables salt formation; methyl/methoxy enhance lipophilicity.

*Predicted using fragment-based methods (e.g., ).
†Estimated from tert-butyl contributions.

Key Observations:
  • Solubility : The target compound’s low aqueous solubility (due to tert-butyl groups) may limit bioavailability but could be optimized via formulation .
  • Bioactivity : Boc protection (target compound) likely reduces unintended metabolic degradation compared to unprotected amines (), making it suitable for sustained-release applications .

Biological Activity

The compound (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H25NO4C_{13}H_{25}NO_4, with a molecular weight of approximately 255.35 g/mol. It features multiple functional groups, including a chiral center, which is crucial for its interaction with biological systems. The presence of methyl and isopropyl groups enhances its lipophilicity, affecting its solubility and permeability across biological membranes .

Key Physical Properties

PropertyValue
Molecular Weight255.35 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C
Flash Point261.4 ± 30.1 °C
LogP5.14

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action involves:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways, facilitating group transfer reactions essential for amino acid synthesis and modification.
  • Receptor Modulation : Due to its structural characteristics, it can bind to specific receptors, potentially influencing signaling pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, indicating possible applications in treating inflammatory diseases.
  • Metabolic Pathway Involvement : It has been implicated in various metabolic pathways, suggesting that it may play a role in energy metabolism and biosynthesis processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds as enzyme inhibitors, suggesting that this compound could serve as a lead compound for developing new therapeutic agents .
  • Another investigation focused on the synthesis and characterization of the compound, assessing its stability and reactivity under physiological conditions. The findings indicated favorable properties for further drug development applications.

Applications in Drug Development

Given its unique properties and biological activities, this compound has several potential applications:

  • Lead Compound for Antimicrobial Agents : Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : Further research could establish its efficacy in treating conditions like arthritis or other inflammatory diseases.
  • Biochemical Research Tool : Its role as an enzyme substrate or inhibitor could be leveraged in biochemical assays to study metabolic pathways.

Q & A

Basic: What synthetic strategies ensure stereochemical control during the synthesis of this compound?

Methodological Answer:
The compound’s stereochemistry requires protection of the amino group with a tert-butoxycarbonyl (Boc) group and careful selection of coupling reagents. Solid-phase peptide synthesis (SPPS) is recommended, employing Boc-protected intermediates to prevent racemization. Use chiral auxiliaries or enantioselective catalysts during carboxylate activation (e.g., EDC/HOBt coupling). Monitor reaction progress via LC-MS to confirm retention of stereochemistry .

Basic: Which analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC with UV/Vis detection : Quantify purity using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Compare retention times to certified reference standards .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and detect impurities (e.g., residual tert-butyl groups at δ ~1.4 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Verify molecular weight (C14_{14}H25_{25}NO6_6) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations) .
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled intermediates to trace unexpected coupling byproducts.
  • Impurity profiling : Employ LC-MS/MS to identify degradation products or diastereomers, referencing pharmacopeial impurity standards (e.g., EP/JP monographs) .

Advanced: What experimental designs optimize hydrolytic stability studies of the Boc groups?

Methodological Answer:

  • Split-plot factorial design : Test pH (2–10), temperature (25–60°C), and ionic strength. Use buffer systems (e.g., phosphate, acetate) with kinetic sampling at intervals (0–72 hrs) .
  • Kinetic analysis : Apply pseudo-first-order models to calculate hydrolysis rate constants. Monitor tert-butyl alcohol release via GC-MS .
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers.
  • Emergency procedures : Immediate flushing with water for eye/skin exposure (≥15 mins), followed by medical evaluation .

Advanced: How can computational tools predict this compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Quantum mechanics (QM) : Simulate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack at the carbonyl group .
  • Molecular dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • QSPR models : Correlate Hammett substituent constants (σ) with hydrolysis rates of the Boc group .

Advanced: What strategies minimize racemization during synthetic modifications?

Methodological Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce kinetic energy and epimerization .
  • Enantioselective catalysis : Use chiral Pd or Ru catalysts for asymmetric hydrogenation of intermediates .
  • In situ monitoring : Employ circular dichroism (CD) spectroscopy to detect chiral inversion during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.